Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate

Description

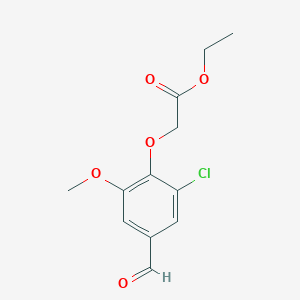

Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate is a synthetic aromatic ester characterized by a phenoxy backbone substituted with chlorine, formyl, and methoxy groups, coupled to an ethyl acetate moiety. This compound is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of bioactive molecules, such as chromanone derivatives with cytotoxic properties . Its structural complexity arises from the interplay of electron-withdrawing (chloro, formyl) and electron-donating (methoxy) groups, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPMICBAAFHINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Cl)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. For example, reaction with sodium methoxide (NaOCH3) can yield the corresponding methoxy derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 2-chloro-4-formyl-6-methoxyphenoxyacetic acid.

Reduction: 2-chloro-4-hydroxymethyl-6-methoxyphenoxyacetate.

Substitution: Ethyl (2-methoxy-4-formyl-6-methoxyphenoxy)acetate.

Scientific Research Applications

Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties. It can be used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate depends on its interaction with molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro substituent may also influence the compound’s reactivity and binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds

Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate

- Structural Difference : Replaces the ethyl ester group with a methyl ester.

- Synthesis : Synthesized via nucleophilic substitution of 5-chlorovanillin with methyl bromoacetate under reflux in ethyl methyl ketone, yielding 65% after 4 hours .

- Physicochemical Properties :

- Applications: Serves as a precursor for cytotoxic chromanones but is listed as discontinued by suppliers like CymitQuimica, limiting its current accessibility .

Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate (CAS 20037-36-9)

- Structural Difference : Substitutes chlorine with bromine at the 4-position.

- Synthesis : Similar methodology involving brominated vanillin derivatives and ethyl bromoacetate.

Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4)

Ethyl 2-(2-iodo-4-formyl-6-methoxyphenoxy)acetate

- Structural Difference : Iodine replaces chlorine at the 2-position.

- Implications: Iodine’s higher electronegativity and steric bulk may reduce solubility in nonpolar solvents but improve stability in radical reactions or as a heavy-atom derivative in crystallography .

Comparative Analysis Table

Key Research Findings

- Synthetic Efficiency : Ethyl esters generally exhibit higher solubility in organic solvents (e.g., ethyl methyl ketone) compared to methyl analogs, facilitating higher reaction yields .

- Bioactivity: The formyl and methoxy groups are critical pharmacophores in chromanone derivatives. Chlorine’s electron-withdrawing nature enhances electrophilic reactivity, while bromine or iodine substitutions may improve target binding but reduce metabolic stability .

- Commercial Viability : Ethyl derivatives remain more accessible than methyl analogs, as seen in CymitQuimica’s catalog listings .

Biological Activity

Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate is an organic compound with a molecular formula of CHClO. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features several functional groups, including:

- Ester group : Contributes to its reactivity and solubility.

- Aldehyde group : Potentially reactive with nucleophiles, influencing its biological interactions.

- Chloro substituent : May affect binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chloro substituent may enhance the compound's reactivity and selectivity for various biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory pathways, potentially reducing inflammation in various models. This activity could be beneficial in treating inflammatory diseases or conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | , |

| Anti-inflammatory | Inhibits pro-inflammatory pathways | , |

| Enzyme Inhibition | Interacts with specific enzymes | , |

Case Study: Enzyme Inhibition

In a study focusing on enzyme-catalyzed reactions involving phenoxyacetic acid derivatives, this compound was utilized as a model compound. The research highlighted its role in inhibiting specific enzymes linked to metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

Pharmacological Evaluation

A pharmacological evaluation revealed that the compound could serve as a precursor in synthesizing drugs targeting specific diseases. Its structural characteristics make it a valuable building block for developing more complex organic molecules with enhanced biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.